molecular formula C24H24N4O2 B2673121 N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396859-54-3

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2673121
CAS No.: 1396859-54-3
M. Wt: 400.482
InChI Key: KWZXPEIRXVEGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorenyl group, a piperidine ring, and a pyridazinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorenyl Intermediate: Starting with fluorene, the compound undergoes bromination to form 2-bromofluorene.

    Piperidine Ring Formation: The 2-bromofluorene reacts with piperidine under basic conditions to form the fluorenyl-piperidine intermediate.

    Pyridazinone Synthesis: The fluorenyl-piperidine intermediate is then reacted with a pyridazinone derivative under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.

Scientific Research Applications

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide: shares similarities with other fluorenyl and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-27-23(29)11-10-22(26-27)28-12-4-6-17(15-28)24(30)25-19-8-9-21-18(14-19)13-16-5-2-3-7-20(16)21/h2-3,5,7-11,14,17H,4,6,12-13,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZXPEIRXVEGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.